6-Fluoro-5-nitroquinoline: A Comprehensive Technical Guide for Scientific Professionals
6-Fluoro-5-nitroquinoline: A Comprehensive Technical Guide for Scientific Professionals
Introduction: The Strategic Importance of Fluorinated Nitroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity, while the nitro group, a potent electron-withdrawing moiety, can serve as a crucial pharmacophore or a versatile synthetic handle for further molecular elaboration.[2][3] This guide provides an in-depth technical overview of 6-fluoro-5-nitroquinoline, a molecule of significant interest for researchers, medicinal chemists, and drug development professionals.
Molecular Structure and Identification
6-Fluoro-5-nitroquinoline is a substituted aromatic heterocyclic compound. The structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A fluorine atom is substituted at the 6-position, and a nitro group is at the 5-position of the quinoline ring.
Systematic IUPAC Name: 6-Fluoro-5-nitroquinoline
Chemical Structure:
Molecular Structure of 6-Fluoro-5-nitroquinoline.
Physicochemical Properties
Precise experimental data for 6-fluoro-5-nitroquinoline is not extensively reported in the public domain, likely due to its status as a specialized research chemical. However, based on data from chemical suppliers and analysis of structurally related analogs, the following properties can be summarized.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₉H₅FN₂O₂ | Supplier Data |
| Molecular Weight | 192.15 g/mol | Supplier Data |
| Appearance | Likely a solid | Based on related nitroquinoline compounds. |
| Melting Point | Not explicitly reported. Likely >100 °C. | 6-Nitroquinoline has a melting point of 151-153 °C.[4] |
| Boiling Point | 158.5 °C (Predicted) | Chemical Supplier Data |
| Solubility | Predicted to be poorly soluble in water. | The hydrophobic quinoline core and the nitro group generally reduce aqueous solubility.[3] |
| Soluble in polar aprotic solvents (e.g., DMSO, DMF). | Common for heterocyclic aromatic compounds.[3] | |
| Moderately soluble in polar protic solvents (e.g., ethanol, methanol). | Inferred from related structures.[3] | |
| Storage | Store at 2-8°C in a dry, sealed container. | Supplier Recommendation |
Proposed Synthesis Pathway
Workflow for the Synthesis of 6-Fluoro-5-nitroquinoline
Proposed two-step synthesis of 6-Fluoro-5-nitroquinoline.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction
The Skraup synthesis is a classic and effective method for the preparation of quinolines.
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Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-fluoroaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic acid or nitrobenzene) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The addition should be slow and with cooling to manage the initial exothermic reaction.
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Reaction Execution: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After completion, cool the mixture and carefully pour it into a large volume of ice water. Neutralize the acidic solution with a base (e.g., sodium carbonate) to precipitate the crude product. The crude 6-fluoroquinoline can be isolated by filtration or steam distillation and further purified by recrystallization or column chromatography.
Step 2: Nitration of 6-Fluoroquinoline
The nitration of the 6-fluoroquinoline intermediate is an electrophilic aromatic substitution reaction.
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Reaction Setup: Dissolve the purified 6-fluoroquinoline in cold (0-5 °C) concentrated sulfuric acid in a flask equipped with a dropping funnel and a magnetic stirrer.
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Addition of Nitrating Agent: Slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining the low temperature. The regioselectivity of the nitration is directed by the existing substituents on the quinoline ring.
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Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the 6-fluoro-5-nitroquinoline.
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Purification: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Chemical Reactivity and Potential Transformations
The reactivity of 6-fluoro-5-nitroquinoline is dictated by the interplay of the electron-donating and electron-withdrawing effects of its substituents on the aromatic system.
Key Reactive Sites and Plausible Reactions
Potential reaction pathways for 6-Fluoro-5-nitroquinoline.
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Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). The resulting 6-fluoro-5-aminoquinoline is a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.
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Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing nitro group activates the quinoline ring towards nucleophilic attack. While the fluorine atom at the 6-position is generally less labile than halogens at other positions, under forcing conditions with strong nucleophiles, its displacement could be achieved.
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Electrophilic Aromatic Substitution: Further electrophilic substitution on the 6-fluoro-5-nitroquinoline ring would be significantly disfavored due to the deactivating nature of the nitro group.
Applications in Research and Drug Development
While specific applications of 6-fluoro-5-nitroquinoline are not extensively documented, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.
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Building Block in Medicinal Chemistry: As a functionalized quinoline, it serves as a valuable starting material or intermediate for the synthesis of novel bioactive compounds. The presence of the fluoro and nitro groups provides handles for a variety of chemical transformations.
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Anticancer Research: Many nitroaromatic compounds and quinoline derivatives have demonstrated potent anticancer activities. The 6-nitroquinoline scaffold, in particular, has been investigated for its cytotoxic effects against various cancer cell lines.[5] The mechanism of action is often attributed to the inhibition of key signaling pathways, such as receptor tyrosine kinases, and the induction of apoptosis.[4]
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Antimicrobial Drug Discovery: The quinoline core is a well-established pharmacophore in antimicrobial agents. The addition of fluoro and nitro groups can modulate the antimicrobial spectrum and potency.[6]
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Probe for Hypoxia Imaging: Nitroaromatic compounds can be selectively reduced in hypoxic environments, which are characteristic of solid tumors. This property can be exploited in the design of fluorescent probes for imaging hypoxic tissues.
Safety and Handling
As with any research chemical, 6-fluoro-5-nitroquinoline should be handled with appropriate safety precautions in a laboratory setting.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
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Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.
Conclusion
6-Fluoro-5-nitroquinoline is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, its structural relationship to a well-studied class of compounds provides a strong foundation for its exploration in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of 6-fluoro-5-nitroquinoline and its derivatives is warranted to fully unlock its therapeutic potential.
References
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ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]
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ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]
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PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]
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Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]
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